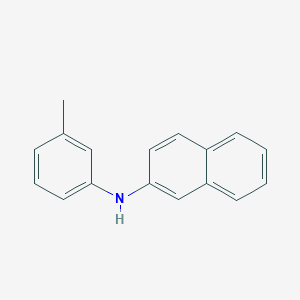

N-(3-methylphenyl)naphthalen-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-methylphenyl)naphthalen-2-amine is an organic compound with the molecular formula C17H15N It consists of a naphthalene ring system substituted with an amine group at the 2-position and a 3-methylphenyl group attached to the nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)naphthalen-2-amine can be achieved through several methods. One common approach involves the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C . Another method involves the reaction of 2-naphthol with ammonium acetate at 270-280°C to form the acetyl derivative, which can then be converted to the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

化学反应分析

Types of Reactions

N-(3-methylphenyl)naphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound to tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium in boiling amyl alcohol solution is used for reduction reactions.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include naphthoquinones, tetrahydro derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

科学研究应用

N-(3-methylphenyl)naphthalen-2-amine has several scientific research applications:

Organic Electronics: The compound is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.

Material Science: The compound is explored for its luminescent properties and stability in various material applications.

作用机制

The mechanism of action of N-(3-methylphenyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through the device. In medicinal chemistry, its bioactivity is attributed to its ability to interact with specific receptors and enzymes, leading to various therapeutic effects .

相似化合物的比较

Similar Compounds

Naphthalen-2-amine: A simpler analog without the 3-methylphenyl substitution.

N,N-bis(4-methoxyphenyl)naphthalen-2-amine: A derivative with methoxy groups, used in similar applications.

1,8-naphthalimide derivatives: Compounds with similar structural features and applications in organic electronics.

Uniqueness

N-(3-methylphenyl)naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for certain applications in organic electronics and medicinal chemistry, where specific molecular interactions are crucial .

生物活性

N-(3-methylphenyl)naphthalen-2-amine, a compound with significant potential in medicinal chemistry and organic electronics, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an aromatic amine characterized by a naphthalene backbone substituted with a 3-methylphenyl group. Its molecular structure can be represented as follows:

This compound exhibits properties typical of aromatic amines, such as the ability to undergo electrophilic substitution reactions and oxidation to form naphthoquinones.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission, influencing pathways related to mood and cognition.

- Enzyme Modulation : It has been observed to inhibit certain enzymes, potentially leading to therapeutic effects in conditions like cancer and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Properties

A study conducted on similar naphthalene derivatives indicated that compounds with structural similarities to this compound displayed significant antimicrobial activity. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 13.0 µmol/L to 55.0 µmol/L against various bacterial strains .

| Compound | MIC (µmol/L) | Target Organism |

|---|---|---|

| 3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | 13.0 | M. kansasii |

| N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 28.4 | M. marinum |

| 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | 55.0 | S. aureus |

Cytotoxicity

Cytotoxicity assays using human monocytic leukemia THP-1 cell lines have revealed that certain derivatives exhibit varying degrees of cytotoxic effects, suggesting potential applications in cancer therapy . The IC50 values for these compounds provide insights into their therapeutic windows.

Case Studies

- Antibacterial Activity : In a comparative study of naphthalene derivatives, this compound was evaluated alongside other compounds for its ability to inhibit bacterial growth. Results indicated that while some derivatives were more potent, this compound still demonstrated notable activity against MRSA strains.

- Neuroprotective Effects : Research exploring the neuroprotective capabilities of aromatic amines suggests that this compound may play a role in protecting neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .

Toxicological Considerations

While the biological activity of this compound is promising, toxicological assessments are crucial for evaluating safety profiles. Studies on related compounds indicate potential carcinogenic effects associated with long-term exposure to aromatic amines .

属性

IUPAC Name |

N-(3-methylphenyl)naphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-13-5-4-8-16(11-13)18-17-10-9-14-6-2-3-7-15(14)12-17/h2-12,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIAICDOHSGNLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389038 |

Source

|

| Record name | N-(3-methylphenyl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76783-57-8 |

Source

|

| Record name | N-(3-methylphenyl)naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。